N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide
Description
This compound is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl group, an 11-oxo moiety, and a 2-methylpropane-1-sulfonamide substituent. Its molecular formula is C23H22N2O6S (MW: 454.5), with a logP of 3.97, indicating moderate lipophilicity conducive to central nervous system (CNS) penetration .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-21-16-7-5-6-8-18(16)25-17-10-9-14(11-15(17)19(21)22)20-26(23,24)12-13(2)3/h5-11,13,20H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKCVKRVZBCWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system, and it is a major target for antipsychotic drugs.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents dopamine, a neurotransmitter, from binding and activating the receptor. This inhibition can alter the neurotransmission of dopamine, leading to changes in the transmission of signals in the brain.
Result of Action
By inhibiting the Dopamine D2 receptor, this compound can help to regulate dopamine neurotransmission in the brain. This can have a variety of effects at the molecular and cellular level, potentially helping to treat disorders related to dopamine dysregulation. For instance, it could be used to treat central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and related case studies.
Chemical Structure and Properties
The compound belongs to the dibenzo[b,f][1,4]oxazepine family, characterized by a unique structure that includes an ethyl group, an oxo group, and a sulfonamide moiety. Its molecular formula is . The specific arrangement of functional groups contributes to its diverse biological activities.
Histone Deacetylase Inhibition
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may act as inhibitors of histone deacetylases (HDACs) . HDACs are crucial for regulating gene expression and have been implicated in cancer progression. By inhibiting these enzymes, the compound may influence cellular processes such as apoptosis and differentiation .
Antigiardial Activity
In addition to HDAC inhibition, related compounds have shown significant antigiardial activity against Giardia duodenalis, suggesting potential therapeutic applications in treating parasitic infections . This highlights the compound's versatility in targeting multiple biological pathways.
Case Studies
- Cancer Research : A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the modulation of HDAC activity, leading to altered gene expression profiles conducive to cancer cell death .
- Infectious Diseases : Investigations into the antigiardial properties revealed that this compound effectively reduced Giardia viability in vitro. The compound's mechanism involved disruption of the parasite's metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methyl-N-(10-methyl-11-oxo-dibenz[b,f][1,4]oxazepin) | Structure | Exhibits different methyl substitution patterns affecting biological activity |
| 5-Chloro-N-(11-hydroxy-dibenz[b,f][1,4]oxazepin) | Structure | Chlorine substitution may enhance lipophilicity |
| 3-Bromo-N-(10-propyl-dibenz[b,f][1,4]oxazepin) | Structure | Bromine may influence receptor binding profiles |
The unique combination of ethyl and oxo groups in this compound distinguishes it from these analogs by potentially offering unique mechanisms of action or enhanced selectivity against specific targets .
Comparison with Similar Compounds
Core Heterocycle Variations: Oxazepine vs. Thiazepine
The compound’s oxazepine core (oxygen atom at position 1,4) differentiates it from thiazepine analogs (sulfur atom at position 1,4) reported in Jin et al.’s D2 receptor antagonist series . Key differences include:
Table 1: Core Heterocycle Comparison
Substituent Analysis: Sulfonamide vs. Carboxamide
The target compound’s 2-methylpropane-1-sulfonamide group contrasts with carboxamide derivatives in Jin et al.’s work (e.g., N-(10-ethyl-11-oxo-thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide ). Key distinctions:
Table 2: Substituent Impact on Yield and Activity
Pharmacological Profile vs. Thiazepine Antagonists
The oxazepine core may confer improved metabolic stability over thiazepines, as sulfur oxidation (e.g., 5,5-dioxide formation in compound 11) can reduce potency .
Physicochemical Properties Across Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
